molecular formula C32H39NO20 B12321688 [4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

[4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B12321688
M. Wt: 757.6 g/mol
InChI Key: KZSYMFJBBGZUFS-UHFFFAOYSA-N
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Description

[4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its multiple acetoxy groups and a nitrophenoxy moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate typically involves multiple steps, starting with the protection of hydroxyl groups followed by selective acetylation. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The nitrophenoxy group is introduced through a nucleophilic substitution reaction, where a nitrophenol derivative reacts with an appropriate glycosyl donor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various acetoxy-substituted compounds.

Scientific Research Applications

[4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The acetoxy groups can undergo hydrolysis, releasing acetic acid and other active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4,5-Diacetyloxy-2-(2,4,6-tribromophenoxy)oxan-3-yl] acetate
  • [3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate

Uniqueness

Compared to similar compounds, [4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is unique due to its specific arrangement of acetoxy and nitrophenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C32H39NO20

Molecular Weight

757.6 g/mol

IUPAC Name

[4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3

InChI Key

KZSYMFJBBGZUFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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